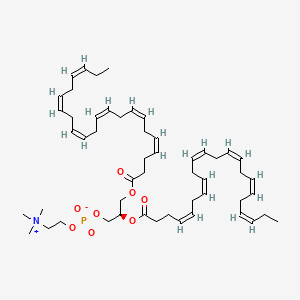

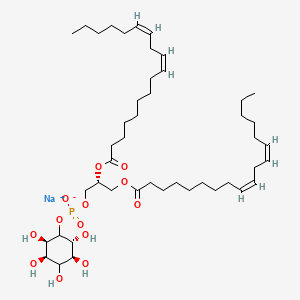

(R)-2,3-bis(((9Z,12Z)-octadeca-9,12-dienoyl)oxy)propyl ((1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Descripción general

Descripción

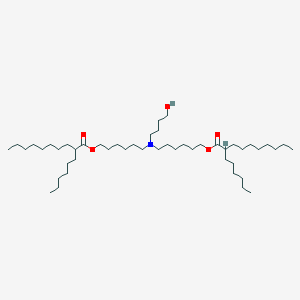

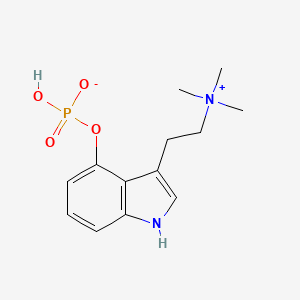

Phosphatidylinositols are glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group. They are synthesized from cytidine diphosphate diacylglycerol (CPD-DAG) and myoinositol by phosphoinositol synthase and represent approximately 10% of total cellular phospholipids. Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides, which have been implicated in calcium regulation, vesicle trafficking, mitogenesis, cell survival, and rearrangement of actin. Phosphatidylinositols (plant, wheat germ) is a mixture of phosphatidylinositols isolated from wheat germ that have variable fatty acyl chain lengths with linoleoyl being the most prevelant.

Aplicaciones Científicas De Investigación

Chiral Ligand Synthesis and Complex Formation

Research by Karasik et al. (2003) focuses on novel chiral bisphosphine ligands, important for their use in creating chiral chelate complexes with various metals such as platinum and palladium. These complexes have significance in catalysis and asymmetric synthesis, relevant to fields like pharmaceuticals and materials science (Karasik et al., 2003).

Synthesis and Anti-tumor Studies

Mustafa et al. (2007) developed efficient synthesis methods for esters derived from natural polyphenols, including octadeca-Z-9,12-dienoates. These compounds were examined for their potential in vitro anti-tumor activities against human cancer cell lines, highlighting the significance of these compounds in medicinal chemistry and cancer research (Mustafa et al., 2007).

Structural Studies in Organometallic Chemistry

Gabioud and Vogel (1986) investigated the structure of tricarbonyl(diene)iron complexes, which are relevant in the study of organometallic chemistry and could have implications for understanding catalytic processes and designing new materials (Gabioud & Vogel, 1986).

Asymmetric Synthesis of Complex Molecules

Research by Marchionni and Vogel (2001) on the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments provides insights into the development of novel methodologies for the synthesis of complex organic molecules, which are crucial in drug development and organic synthesis (Marchionni & Vogel, 2001).

Development of Organotin Compounds

Silvestru et al. (1994) explored diorganotin(IV) derivatives, shedding light on their structure and potential applications in materials science and catalysis (Silvestru et al., 1994).

Catalytic Asymmetric Hydroformylation

Hayashi et al. (1979) investigated the use of chiral bidentate phosphorus ligands in rhodium-catalyzed asymmetric hydroformylation, relevant for industrial applications in creating enantiomerically pure substances (Hayashi et al., 1979).

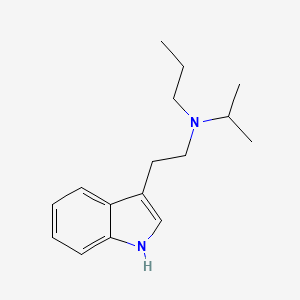

Mecanismo De Acción

Target of Action

The primary target of this compound is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters, hence playing a crucial role in the nervous system.

Mode of Action

The compound interacts with its target, human acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system.

Pharmacokinetics

It has been suggested that the compound may have the ability to cross the blood-brain barrier , which would allow it to exert its effects in the central nervous system

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79O13P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37,40-45,48-52H,3-10,15-16,21-36H2,1-2H3,(H,53,54);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSBERWOLXQBK-VGPGKANVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78NaO13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84776-78-3 | |

| Record name | Phosphatidylinositols, wheat germ, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.